2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Beschreibung
This compound belongs to the tetrahydrobenzo[b]thiophene class, characterized by a bicyclic structure fused with a thiophene ring. Its core structure includes a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold substituted at the 3-position with a carboxamide group and at the 2-position with a sulfonamide-linked 4-chlorophenyl moiety. The 4-chlorophenylsulfonylacetamido substituent introduces electron-withdrawing effects, which may modulate receptor binding or enzymatic interactions .
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-10-2-7-13-14(8-10)26-18(16(13)17(20)23)21-15(22)9-27(24,25)12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXCXWBHPKQSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19ClN2O2S2
- Molecular Weight : 394.93 g/mol
- IUPAC Name : 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cytotoxicity : The compound showed potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were noted, including cell shrinkage and chromatin condensation .
- Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress leading to apoptosis in cancer cells. This suggests that the compound may disrupt cellular redox balance, triggering cell death pathways .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores. This suggests potential utility in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties:
- Activity Against Pathogens : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological or chemical distinctions:
Key Observations:
Substituent Effects on Receptor Binding :
- The 4-chlorophenylsulfonyl group in the target compound likely enhances hydrophobic interactions with receptor pockets compared to the trifluoromethyl-pyrazole group in JAMI1001A, which may favor AMPA receptor specificity .
- The absence of a sulfonamide in D143 reduces electron-withdrawing effects, correlating with weaker antithrombotic activity compared to sulfonamide-containing analogues .
Ester vs. AMPA receptor selectivity .
Antimicrobial vs. Neurological Activity :
- Compound 23’s succinic acid chain and 2-chlorophenyl group prioritize antibacterial over neurological activity, suggesting substituent-driven target divergence .
Research Findings and Data Tables
Pharmacokinetic and Pharmacodynamic Comparisons
Structural-Activity Relationship (SAR) Insights
- Sulfonamide vs. Carbonyl Linkers : Sulfonamide groups (target compound) improve metabolic stability over carbonyl linkers (e.g., D143) due to resistance to esterase cleavage .
- Chlorophenyl Positioning : 4-Chlorophenyl (target) vs. 2-chlorophenyl (Compound 23) alters steric hindrance, impacting bacterial vs. neuronal target engagement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic acylation using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or recrystallization (methanol). Yield optimization requires controlled reaction conditions (e.g., anhydrous environment, stoichiometric excess of acylating agents) and post-reaction workup adjustments, such as gradient elution (MeCN:H₂O, 30%→100%) to reduce impurities .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Confirm consistency with literature values (e.g., 197–208°C for analogous derivatives) .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.40–7.60 ppm, methyl groups at δ 2.05–2.95 ppm) and IR for functional groups (C=O ~1700 cm⁻¹, SO₂ ~1350 cm⁻¹) .
- Mass Spectrometry : HRMS to validate molecular weight (e.g., calculated vs. observed M+H⁺) .
Q. What solvents and conditions are suitable for stabilizing the compound during storage?
- Methodological Answer : Store in anhydrous, inert environments (e.g., argon atmosphere) at –20°C to prevent hydrolysis of the sulfonylacetamido group. Avoid polar protic solvents (e.g., water, ethanol) due to potential degradation; use DMSO or DMF for dissolution in biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Methodological Answer : Contradictions in chemical shifts (e.g., unexpected splitting or integration) may arise from conformational isomerism or residual solvents. Use deuterated solvents (CDCl₃ or DMSO-d₆), variable-temperature NMR, or 2D techniques (COSY, HSQC) to assign signals unambiguously. Compare with analogous compounds (e.g., tetrahydrobenzo[b]thiophene derivatives in ) to validate assignments .
Q. What experimental strategies can elucidate the mechanism of action in antibacterial studies?
- Methodological Answer :
- Target Identification : Perform competitive binding assays with radiolabeled analogs or use computational docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase).
- Resistance Studies : Assess MIC variations against E. coli strains with efflux pump knockouts vs. wild-type .
- Metabolic Profiling : Use LC-MS/MS to track intracellular accumulation and degradation products .
Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the methyl group at position 6).
- Bioassay Protocol : Test derivatives against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens using microdilution assays. Correlate activity trends with electronic (Hammett σ) or steric parameters (Taft’s Es) .
- Data Analysis : Apply multivariate regression to identify critical pharmacophoric features (e.g., sulfonyl group electronegativity) .
Q. What methodologies confirm the compound’s metabolic stability in human liver microsomes?
- Methodological Answer :
- In Vitro Assay : Incubate the compound with pooled human liver microsomes (HLMs) and NADPH at 37°C. Use LC-HRMS to quantify parent compound depletion over time.
- CYP Inhibition Screening : Test against major CYP isoforms (3A4, 2D6) using fluorescent probes.
- Aldehyde Oxidase (AO) Susceptibility : Compare degradation rates in AO-expressing vs. control cells (see for analogous protocols) .
Data Contradiction & Reproducibility
Q. How to address inconsistent biological activity data across research groups?
- Methodological Answer :
- Standardize Assays : Adopt CLSI guidelines for MIC determinations and use reference strains (e.g., S. aureus ATCC 29213).
- Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm solubility in assay media via nephelometry.
- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s derivatives 23–26) to identify confounding structural factors .
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Detailed Protocols : Document reaction parameters (e.g., stirring rate, inert gas flow) and purification thresholds (e.g., HPLC peak area ≥98%).
- Cross-Validation : Share samples with collaborating labs for independent characterization (NMR, HRMS).
- Quality Control : Use internal standards (e.g., deuterated analogs) during analysis to detect batch-to-batch variability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
